molecular formula C19H25N3O5S2 B2864314 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 683762-08-5

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No. B2864314
M. Wt: 439.55
InChI Key: YACHUBCMRZUARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, commonly known as BEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively, making it a promising candidate for future research.

Scientific Research Applications

  • Carbonic Anhydrase Inhibition : A study by Supuran et al. (2013) described various aromatic sulfonamides, including compounds structurally similar to 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, as inhibitors of carbonic anhydrase isoenzymes I, II, IV, and XII. These compounds showed nanomolar half maximal inhibitory concentration (IC50) against these isoenzymes, indicating their potential as therapeutic agents in conditions where inhibition of carbonic anhydrase activity is desired (Supuran, Maresca, Gregáň, & Remko, 2013).

  • Synthesis and Inhibitory Activity : Another study by Ulus et al. (2013) involved the synthesis of novel acridine sulfonamide compounds, including derivatives of 4-Amino-N-(4-sulfamoylphenyl)benzamide. These compounds were investigated for their inhibitory effects on carbonic anhydrase isoforms hCA I, II, and VII. The study found that hCA I was inhibited in the micromolar range, whereas hCA II and VII showed higher affinity for these compounds (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

  • Molecular Structure Analysis : Research by Remko et al. (2010) on similar aromatic sulfonamides focused on their crystal and molecular structure. The study provided insights into the gas-phase structure of these drugs and examined their conformational behavior in water, contributing to a better understanding of their molecular dynamics and potential interactions (Remko, Kožíšek, Semanová, & Gregáň, 2010).

  • Effectiveness as CA Inhibitors : A 2018 study by Abdoli et al. highlighted the effectiveness of benzamide-4-sulfonamides, a class to which 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide belongs, as inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX. These compounds were found to inhibit these isoforms in the low nanomolar or subnanomolar ranges, indicating their potential as highly effective CA inhibitors (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-3-5-14-22(4-2)29(26,27)18-10-6-15(7-11-18)19(23)21-16-8-12-17(13-9-16)28(20,24)25/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACHUBCMRZUARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

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